N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
Description
The compound N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide features a 1,3,4-thiadiazole core substituted at the 2-position with a carboxamide group and at the 5-position with a (4-fluorobenzyl)sulfanyl moiety. Additionally, a 1,2-oxazole ring with a thiophen-2-yl substituent is appended to the carboxamide nitrogen. This hybrid heterocyclic architecture combines sulfur- and nitrogen-containing rings, which are frequently associated with bioactivity in medicinal chemistry, such as antimicrobial or kinase-inhibitory properties.
Properties
Molecular Formula |
C17H11FN4O2S3 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H11FN4O2S3/c18-11-5-3-10(4-6-11)9-26-17-21-20-16(27-17)19-15(23)12-8-13(24-22-12)14-2-1-7-25-14/h1-8H,9H2,(H,19,20,23) |
InChI Key |
WVPUSGQAPISFHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core thiadiazole ring, followed by the introduction of the oxazole and thiophene rings through various coupling reactions. Key reagents used in these steps include 4-fluorobenzyl chloride, thiourea, and thiophene-2-carboxylic acid. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structural components of N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide suggest mechanisms that may inhibit cancer cell proliferation.
Case Studies and Findings
- In vitro Studies : The compound has been evaluated against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A549) cells. In these studies, it exhibited significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
- Mechanism of Action : Research indicates that compounds containing the thiadiazole ring can inhibit key biological processes involved in tumorigenesis. These include interference with RNA and DNA synthesis without affecting protein synthesis, targeting phosphodiesterase enzymes, and acting as histone deacetylase inhibitors .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. The presence of thiadiazole and oxazole rings has been associated with the inhibition of inflammatory pathways.
Research Insights
- Molecular Docking Studies : Computational analyses have indicated that this compound could act as a 5-lipoxygenase inhibitor, which is a target for anti-inflammatory drugs .
Antimicrobial Activity
The compound may also possess antimicrobial properties due to its chemical structure.
Findings from Literature
Research has shown that derivatives of thiadiazole exhibit broad-spectrum antimicrobial activities. The specific interactions between the compound and bacterial or fungal targets could be further investigated to confirm its efficacy against various pathogens .
Structure Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
Key Structural Features
| Structural Feature | Potential Activity |
|---|---|
| Thiadiazole Ring | Anticancer activity through DNA/RNA synthesis inhibition |
| Oxazole Ring | Possible anti-inflammatory effects |
| Thiophene Group | Enhances overall biological activity |
Future Research Directions
To fully elucidate the potential applications of this compound:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Further investigations into the molecular mechanisms underlying its anticancer and anti-inflammatory effects.
- Optimization of Derivatives : Synthesis of analogs to enhance potency and reduce toxicity.
Mechanism of Action
The mechanism of action of N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Biological Activity
The compound N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, particularly focusing on its antimicrobial and anticancer activities, supported by relevant data and case studies.
Chemical Structure
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H12FN3S2O
- CAS Number : 866041-99-8
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against various bacterial strains at concentrations as low as 100 μg/mL. Specifically, the compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide showed inhibition rates of 30% and 56% against Xanthomonas oryzae pv. oryzicola and X. oryzae pv. oryzae respectively .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. A series of compounds related to the target molecule exhibited potent cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole | MDA-MB-231 (breast cancer) | 3.3 |
| N-benzyl-5-(4-methoxyphenyl)-1,3,4-thiadiazole | HEK293T (human embryonic kidney) | 34.71 |
| 5-phenyl-N-{[4-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazole | Mycobacterium smegmatis | 26.46 (MIC) |
These compounds often exhibit better activity than traditional chemotherapeutics like cisplatin .
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxicity of various thiadiazole derivatives against the NCI-60 cancer cell panel, several compounds displayed GI50 values ranging from 1.4 to 4.2 µM. Notably, one compound showed an IC50 value of 1.2 nM against TGF-beta receptors . This indicates a promising avenue for further investigation into their therapeutic potential.
Study 2: Structure–Activity Relationship
A structure–activity relationship (SAR) analysis revealed that modifications in the phenyl ring significantly influence the biological activity of these compounds. For example, substituents at specific positions on the thiadiazole ring enhanced cytotoxicity against breast and lung cancer cell lines .
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Design
S-Alkylated 1,3,4-Thiadiazole Carboxamides
describes 5-(methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide , synthesized via S-alkylation of a thiadiazole-thione precursor with alkyl halides. Comparatively, the target compound employs a (4-fluorobenzyl)sulfanyl group instead of methylthio, which may enhance lipophilicity and π-stacking interactions due to the aromatic fluorophenyl moiety. The synthesis protocol for both compounds involves nucleophilic substitution at the sulfur atom, but the target compound’s larger substituent may require optimized reaction conditions (e.g., prolonged reflux or polar aprotic solvents).
Triazole-Thiones and Thiadiazole-Thiones
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () share sulfur-containing substituents but differ in their core heterocycles (1,2,4-triazole vs. 1,3,4-thiadiazole). IR spectra of triazole-thiones show νC=S at 1247–1255 cm⁻¹, comparable to the thiadiazole’s sulfanyl group (expected ~1250 cm⁻¹).
Thiophene-Containing Heterocycles
The thiophen-2-yl group in the target compound’s oxazole ring contrasts with phenyl or pyrazole substituents in analogues like N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides (). Thiophene’s electron-rich nature may enhance binding to aromatic residues in biological targets, while fluorophenyl groups (as in the target) could improve membrane permeability via hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
